![molecular formula C21H15NO3S B2699942 Benzo[d]thiazol-2-ylmethyl 4-phenoxybenzoate CAS No. 391228-57-2](/img/structure/B2699942.png)
Benzo[d]thiazol-2-ylmethyl 4-phenoxybenzoate
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Overview
Description
Benzo[d]thiazol derivatives are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of these compounds can be greatly affected by the substituents on a particular position of the thiazole ring .
Synthesis Analysis
The synthesis of benzo[d]thiazol derivatives often involves coupling reactions. For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The structure of benzo[d]thiazol derivatives was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .Chemical Reactions Analysis
The chemical reactions involving benzo[d]thiazol derivatives often include C-C and C-N bond formations . For instance, 1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine was synthesized from the condensation of 2-((Benzo[d]thiazol-2-1-((benzo[d]thiazol-2-yl)methyl)-3-meth-yl-1H-pyrazol-5(4H)-one with different aromatic amines .Physical And Chemical Properties Analysis
Benzo[d]thiazol derivatives resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Scientific Research Applications
Antioxidant, Analgesic, and Anti-inflammatory Applications
Thiazole derivatives, which include Benzo[d]thiazol-2-ylmethyl 4-phenoxybenzoate, have been found to exhibit antioxidant, analgesic, and anti-inflammatory properties . This makes them potentially useful in the treatment of conditions that involve oxidative stress, pain, and inflammation .
Antimicrobial and Antifungal Applications
Thiazole derivatives have also been found to have antimicrobial and antifungal properties . This suggests potential use in the treatment of various bacterial and fungal infections .
Antiviral Applications
Thiazole derivatives have shown potential as antiviral agents . This could make them useful in the treatment of various viral diseases .
Diuretic Applications
Thiazole derivatives have been found to have diuretic properties . This suggests potential use in the treatment of conditions that involve fluid retention .
Anticonvulsant and Neuroprotective Applications
Thiazole derivatives have been found to have anticonvulsant and neuroprotective properties . This suggests potential use in the treatment of conditions that involve seizures and neurological damage .
Antitumor or Cytotoxic Applications
Thiazole derivatives have been found to have antitumor or cytotoxic properties . This suggests potential use in the treatment of various types of cancer .
Quorum Sensing Inhibitors
Some benzo[d]thiazole derivatives have been found to inhibit quorum sensing . Quorum sensing is a method of communication used by bacteria, and inhibiting it can prevent bacterial colonies from coordinating harmful activities .
Biological, Pharmaceutical, and Agrochemical Applications
Pyrazole and thiazole derivatives, including Benzo[d]thiazol-2-ylmethyl 4-phenoxybenzoate, have been found to have various biological, pharmaceutical, and agrochemical applications . This includes use as antiviral, anticancer, antifungal, antimicrobial, antitubercular, and anti-inflammatory agents .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antiviral, antiparkison, antimicrobial, and anti-inflammatory activities .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Benzothiazole derivatives have been reported to affect various biochemical pathways, leading to their diverse biological activities
Result of Action
Benzothiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular effects
Action Environment
Environmental factors can influence the action, efficacy, and stability of Benzo[d]thiazol-2-ylmethyl 4-phenoxybenzoate. For instance, bacteria use quorum sensing pathways to respond to external factors such as nutrient availability and defense mechanisms . .
properties
IUPAC Name |
1,3-benzothiazol-2-ylmethyl 4-phenoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO3S/c23-21(24-14-20-22-18-8-4-5-9-19(18)26-20)15-10-12-17(13-11-15)25-16-6-2-1-3-7-16/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOKLKIVDAXDPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)OCC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d]thiazol-2-ylmethyl 4-phenoxybenzoate |
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